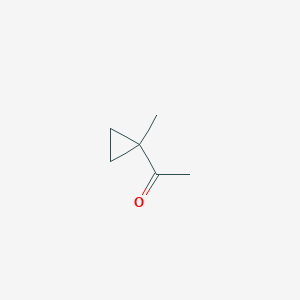

Methyl 1-methylcyclopropyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(7)6(2)3-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBCJXUAQQMTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166115 | |

| Record name | Methyl 1-methylcyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567-75-5 | |

| Record name | 1-(1-Methylcyclopropyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1567-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methylcyclopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1567-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1-methylcyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methylcyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 1-methylcyclopropyl ketone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z68REL6UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-Methylcyclopropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 1-methylcyclopropyl ketone, a valuable intermediate in organic synthesis and pharmaceutical development. This document details key reaction methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols for the synthesis of the target molecule and its essential precursors.

Core Synthesis Strategies

The synthesis of this compound can be approached through several strategic pathways. The most prominent and effective routes include:

-

Acylation of a 1-Methylcyclopropane Precursor: This is a direct and widely utilized method. It typically involves the reaction of a 1-methylcyclopropane derivative bearing a carbonyl group precursor, such as a carboxylic acid, acid chloride, or nitrile, with a methyl organometallic reagent.

-

Methylation of Cyclopropyl Methyl Ketone: This approach involves the deprotonation of the readily available cyclopropyl methyl ketone to form an enolate, which is then alkylated with a methylating agent. The regioselectivity of this reaction is a critical consideration.

-

Cyclopropanation of an α,β-Unsaturated Ketone: This method involves the construction of the cyclopropane ring onto a precursor that already contains the acetyl group. The Simmons-Smith reaction or related cyclopropanation methodologies can be employed.

A logical overview of these synthetic approaches is presented in the following diagram:

Caption: Overview of major synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps, providing a comparative overview of different methodologies.

Table 1: Synthesis of Cyclopropyl Methyl Ketone (Precursor)

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| α-Acetyl-γ-butyrolactone | 1. HCl, H₂O; 2. NaOH, H₂O | 1. Distillation; 2. Reflux, 1 h | 77-83% | Organic Syntheses, Coll. Vol. 4, p.660 (1963) |

| 2-Methylfuran | 1. H₂, Pd/C, H₂O; 2. HCl; 3. NaOH | 1. 25-30°C, 2-2.5 h; 2. 92-95°C; 3. Ring closure | High | CN110862310A |

| α-Acetyl-γ-butyrolactone | 1. HCl (15%); 2. NaOH (20%), Benzyltriethylammonium chloride | 1. 60-70°C, 1.5 h; 2. 90-100°C, 1.5 h | ~80% overall | Guidechem |

Table 2: Synthesis of 1-Methylcyclopropanecarboxylic Acid (Precursor)

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| Methacrylic acid | 1. CHCl₃, NaOH, Phase-transfer catalyst; 2. Na, Toluene; 3. HCl | 1. 20-40°C, 4 h; 2. Reflux; 3. Acidification | High | CN104447293A |

Table 3: Synthesis of this compound

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| 1-Methylcyclopropanecarboxylic Acid | Methyllithium | Not specified | Not specified | Tetrahedron, 30, 1397 (1974) |

| 1-Methylcyclopropanecarbonyl Chloride | Dimethylcadmium | Not specified | Likely moderate to good | General reaction |

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid

This protocol is adapted from a patented procedure (CN104447293A) and outlines a robust method for preparing a key precursor.

Step 1: Cyclopropanation

-

To a solution of methacrylic acid in a suitable solvent, add a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

With vigorous stirring, add an aqueous solution of sodium hydroxide (20-50%).

-

Add chloroform (or another trihalomethane) dropwise while maintaining the reaction temperature between 20-40°C.

-

Continue stirring for approximately 4 hours.

-

After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude 2,2-dichloro-1-methylcyclopropanecarboxylic acid.

Step 2: Dehalogenation

-

Dissolve the crude product from Step 1 in an inert solvent such as toluene.

-

Add metallic sodium in small portions and heat the mixture to reflux.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture and carefully quench the excess sodium with a suitable alcohol.

Step 3: Acidification

-

Add water to the reaction mixture and separate the aqueous layer.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts and evaporate the solvent to yield 1-methylcyclopropanecarboxylic acid.

The following diagram illustrates the experimental workflow for this synthesis:

Caption: Experimental workflow for the synthesis of 1-methylcyclopropanecarboxylic acid.

Protocol 2: Synthesis of this compound from 1-Methylcyclopropanecarboxylic Acid

This protocol is a general procedure based on the reaction of a carboxylic acid with an organolithium reagent, as referenced in Tetrahedron, 30, 1397 (1974).

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylcyclopropanecarboxylic acid in anhydrous diethyl ether or tetrahydrofuran.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add two equivalents of methyllithium solution in diethyl ether via the dropping funnel, maintaining the temperature below -70°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

The logical relationship of this conversion is depicted below:

Caption: Logical flow for the synthesis of the target ketone from the carboxylic acid.

Protocol 3: Synthesis of this compound from 1-Methylcyclopropanecarbonyl Chloride

This protocol describes a general method using an organocadmium reagent, which is known to be effective for the synthesis of ketones from acid chlorides.

Step 1: Preparation of Dimethylcadmium

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a Grignard reagent from methyl iodide or methyl bromide and magnesium turnings in anhydrous diethyl ether.

-

In a separate flask, dissolve anhydrous cadmium chloride in diethyl ether.

-

Slowly add the Grignard reagent solution to the cadmium chloride solution at 0°C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour. The resulting solution contains dimethylcadmium.

Step 2: Ketone Synthesis

-

Prepare 1-methylcyclopropanecarbonyl chloride from 1-methylcyclopropanecarboxylic acid using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Dissolve the 1-methylcyclopropanecarbonyl chloride in anhydrous diethyl ether and cool the solution to 0°C.

-

Slowly add the prepared dimethylcadmium solution to the acid chloride solution.

-

After the addition, stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous workup, dry the organic layer, and remove the solvent.

-

Purify the product by distillation to yield this compound.

This two-step process is visualized in the following workflow diagram:

Caption: Workflow for the synthesis of this compound using an organocadmium reagent.

Spectroscopic Profile of Methyl 1-Methylcyclopropyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-methylcyclopropyl ketone (CAS No. 1567-75-5), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical resource for the identification and characterization of this compound in a laboratory setting.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₀O, with a molecular weight of 98.14 g/mol .[1] Its structure consists of a cyclopropane ring substituted with a methyl group and an acetyl group at the same carbon atom. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | CH₃ (acetyl) |

| Data not available | Data not available | Data not available | CH₃ (cyclopropyl) |

| Data not available | Data not available | Data not available | CH₂ (cyclopropyl) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O (carbonyl) |

| Data not available | C (quaternary, cyclopropyl) |

| Data not available | CH₃ (acetyl) |

| Data not available | CH₃ (cyclopropyl) |

| Data not available | CH₂ (cyclopropyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for this compound are presented in the following table.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Strong | C=O Stretch (Ketone) |

| Data not available | Medium | C-H Stretch (Aliphatic) |

| Data not available | Medium | C-H Bend (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The significant mass-to-charge ratios (m/z) observed in the mass spectrum of this compound are listed below.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | [M-CH₃]⁺ |

| Data not available | Data not available | [CH₃CO]⁺ |

| Data not available | Data not available | [C₄H₇]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Varian A-60D instrument.[1] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the beam path, and the sample spectrum is collected.

-

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities. This technique is referred to as GC-MS.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like ketones. In this process, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Physical and chemical properties of "Methyl 1-methylcyclopropyl ketone"

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-methylcyclopropyl ketone, also known as 1-(1-methylcyclopropyl)ethanone. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid with a distinctive ketone odor.[1] It is characterized by a cyclopropyl ring substituted with a methyl group, attached to an ethanone moiety.[1] This structure contributes to its unique chemical properties and potential applications in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1567-75-5 | [2][3][4] |

| Molecular Formula | C₆H₁₀O | [2][3][4] |

| Molecular Weight | 98.14 g/mol | [2][5] |

| Boiling Point | 125-128 °C | [5] |

| Density | 0.895 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.434 | [5] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [5] |

| Water Solubility | Insoluble | [5] |

| Appearance | Clear colorless to yellow liquid | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features/Reference |

| ¹H NMR | Spectrum available.[2][6] |

| ¹³C NMR | Spectrum available.[2] |

| Infrared (IR) | Spectrum available.[2][7] |

| Mass Spectrometry (MS) | Top peak at m/z 43.[2] |

| Gas Phase Ion Energetics | Data available.[3] |

Synthesis Protocols

While several synthetic routes exist for cyclopropyl ketones, a common method involves the cyclization of a γ-chloro ketone.[1][8] The following is an adapted experimental protocol for the synthesis of a related compound, methyl cyclopropyl ketone, which can be modified for the synthesis of this compound by using an appropriately substituted precursor.

Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone (Adapted from Organic Syntheses)

This two-step synthesis involves the preparation of 5-chloro-2-pentanone followed by its cyclization.

Step A: Preparation of 5-Chloro-2-pentanone [1][8]

-

A mixture of 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone is placed in a 2-L distilling flask equipped with a condenser.[1][8]

-

The mixture is heated, and distillation is carried out.[1][8]

-

After collecting the initial distillate, 450 ml of water is added to the flask, and distillation is continued.[1][8]

-

The organic layer from the distillate is separated, and the aqueous layer is extracted with ether.[1][8]

-

The combined organic layer and ether extracts are dried over calcium chloride.[1][8]

-

The ether is removed by distillation to yield crude 5-chloro-2-pentanone.[1][8]

Step B: Synthesis of Methyl Cyclopropyl Ketone [1][8]

-

A solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water is placed in a 2-L three-necked flask fitted with a stirrer and a reflux condenser.[1][8]

-

To this solution, 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone is added over 15-20 minutes.[1][8]

-

Water is then slowly added, and the mixture is refluxed for an additional hour.[8]

-

The product, methyl cyclopropyl ketone, is distilled from the reaction mixture along with water.[1][8]

-

The aqueous layer of the distillate is saturated with potassium carbonate, and the organic layer is separated.[1][8]

-

The aqueous layer is extracted with ether, and the combined organic layers are dried over calcium chloride.[1][8]

-

The final product is obtained by fractional distillation.[8]

Caption: General workflow for the synthesis of methyl cyclopropyl ketone.

Chemical Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis.[1] The ketone functionality allows for a variety of chemical transformations.

One notable reaction is the samarium(II) diiodide (SmI₂) mediated coupling. This single electron transfer reductant can induce the reductive ring cleavage of cyclopropyl ketones or mediate intermolecular coupling reactions with alkynes.[9][10] The conformation of the cyclopropyl ketone can influence the reaction pathway.[9][10]

Reaction Scheme: SmI₂-Catalyzed Intermolecular Coupling

The reaction proceeds via a radical mechanism initiated by a single electron transfer from SmI₂ to the cyclopropyl ketone.[9][10]

Caption: Proposed mechanism for the SmI₂-catalyzed coupling of cyclopropyl ketones and alkynes.

Safety Information

This compound is a flammable liquid and vapor.[2] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, away from ignition sources.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance. Always consult the relevant SDS before handling any chemical.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C6H10O | CID 74067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound(1567-75-5) 1H NMR [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 9. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

"Methyl 1-methylcyclopropyl ketone" CAS number and IUPAC name

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-methylcyclopropyl ketone, a significant intermediate in organic synthesis. The document details its chemical identity, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis. Furthermore, this guide presents visual workflows for its synthesis and characterization, designed to aid researchers in their laboratory applications.

Chemical Identification and Properties

This compound, also known by its IUPAC name 1-(1-methylcyclopropyl)ethanone, is a specialty chemical primarily utilized as a building block in the synthesis of more complex organic molecules, including pharmaceutical and agrochemical compounds.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(1-methylcyclopropyl)ethanone[2] |

| CAS Number | 1567-75-5[3] |

| Molecular Formula | C₆H₁₀O[3] |

| Molecular Weight | 98.14 g/mol [2] |

| InChI Key | OQBCJXUAQQMTRW-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC(=O)C1(C)CC1[4] |

| Synonyms | This compound, 1-Acetyl-1-methylcyclopropane, (1-Methylcyclopropyl)(methyl)ketone, Ethanone, 1-(1-methylcyclopropyl)-[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[1] |

| Boiling Point | 125-128 °C[4] |

| Density | 0.895 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.434[4] |

| Water Solubility | Insoluble[5] |

| Flash Point | 75 °F (23.9 °C)[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following data has been compiled from established chemical databases.

Table 3: Spectroscopic Data Summary

| Technique | Data Reference |

| ¹H NMR | Spectral data available.[2] |

| ¹³C NMR | Data available, sourced from C. G. Andrieu, D. Debruyne, D. Paquer Org. Magn. Resonance 11, 528(1978).[2] |

| Infrared (IR) Spectroscopy | Gas phase spectrum available. |

| Mass Spectrometry (MS) | GC-MS data available; top peak at m/z 43.[2] |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 1-methylcyclopropane-1-carboxylic acid with methyllithium. This method provides a good yield of the target ketone.

Experimental Protocol: Synthesis of this compound

This protocol is based on the synthetic route reported by Langhals and Rüchardt, which involves the reaction of a carboxylic acid with an organolithium reagent.

Materials:

-

1-Methylcyclopropane-1-carboxylic acid

-

Methyllithium (solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylcyclopropane-1-carboxylic acid in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of methyllithium in diethyl ether to the stirred carboxylic acid solution via the dropping funnel. (Note: Two equivalents of methyllithium are required. The first deprotonates the carboxylic acid, and the second adds to the resulting lithium carboxylate).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to yield pure this compound. A reported yield for this reaction is 73%.

Visualized Workflows

The following diagrams illustrate the synthesis and a general characterization workflow for this compound.

Caption: Reaction scheme for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. Langhals, H. and Rüchardt, C. (1981) Wanderungstendenzen cyclischer, polycyclischer und methylverzweigter Alkylreste bei der Beckmann-Umlagerung. Chemische Berichte, 114, 3831-3854. - References - Scientific Research Publishing [scirp.org]

- 5. 6914-76-7|1-Methylcyclopropane-1-carboxylic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 1-methylcyclopropyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and decomposition of Methyl 1-methylcyclopropyl ketone (CAS 14949-81-0). Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous compounds, particularly acetylcyclopropane, and the well-established principles of vinylcyclopropane rearrangements to predict its thermal behavior. This document includes a summary of physical properties, detailed descriptions of potential thermal decomposition pathways with mechanistic diagrams, and generalized experimental protocols for further investigation.

Introduction

This compound, also known as 1-acetyl-1-methylcyclopropane, is a chemical intermediate of interest in organic synthesis and drug development. An understanding of its thermal stability is crucial for safe handling, storage, and for predicting its behavior in chemical reactions conducted at elevated temperatures. This guide synthesizes the available information and provides a framework for researchers to assess the thermal properties of this and related compounds.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | |

| Boiling Point | 125-128 °C at 760 mmHg | |

| Density | 0.895 g/mL at 25 °C | |

| Flash Point | 24 °C (75.2 °F) - closed cup | |

| Refractive Index | 1.434 at 20 °C |

Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through pathways analogous to those observed for other cyclopropyl ketones. The primary mechanism is anticipated to be a vinylcyclopropane-to-cyclopentene type rearrangement, followed by other isomerization and fragmentation reactions.

Primary Decomposition Pathway: Vinylcyclopropane Rearrangement

The acetyl group in this compound makes the substituted cyclopropane ring electronically similar to a vinylcyclopropane system. The generally accepted mechanism for the thermal rearrangement of vinylcyclopropanes involves the homolytic cleavage of a cyclopropane ring bond to form a diradical intermediate, which then cyclizes to form a five-membered ring.

For this compound, this rearrangement would lead to the formation of 3-methyl-2-cyclopenten-1-one.

Caption: Proposed primary thermal decomposition pathway.

Secondary Decomposition Pathways

Based on studies of the analogous compound acetylcyclopropane, other isomerization pathways are also possible at elevated temperatures. These include the formation of acyclic unsaturated ketones.

| Reactant | Product |

| This compound | 3-Methyl-2-cyclopenten-1-one (via rearrangement) |

| " | cis- and trans-3-Methyl-3-penten-2-one (isomerization) |

| " | 4-Methyl-4-penten-2-one (isomerization) |

| " | Carbon Monoxide and various hydrocarbons (fragmentation at higher temperatures) |

Quantitative Thermal Stability Data (Analogous Compound)

Direct quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not available. However, a kinetic study on the gas-phase thermal unimolecular isomerizations of acetylcyclopropane provides valuable insight. The following Arrhenius parameters were determined for the different isomerization pathways of acetylcyclopropane and can be used as an estimate for the thermal behavior of this compound.

| Reaction | log(A, s⁻¹) | Eₐ (kJ/mol) |

| Acetylcyclopropane → 2,3-dihydro-5-methylfuran | 13.89 ± 0.22 | 231.2 ± 2.9 |

| Acetylcyclopropane → cis-pent-3-en-2-one | 13.06 ± 0.23 | 237.9 ± 3.0 |

| Acetylcyclopropane → trans-pent-3-en-2-one | 14.85 ± 0.22 | 241.0 ± 2.9 |

| Acetylcyclopropane → pent-4-en-2-one | - | - |

| Overall Isomerization | 14.4 | 243.5 |

Data sourced from the study on acetylcyclopropane and presented as an approximation for this compound.

Experimental Protocols for Thermal Analysis

For researchers intending to study the thermal stability and decomposition of this compound, the following generalized experimental protocols are recommended.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is ideal for identifying the decomposition products.

-

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS).

-

Sample Preparation: A small sample (in the microgram range) is placed in a pyrolysis tube.

-

Pyrolysis Conditions:

-

Temperature Program: Start at a temperature below the boiling point (e.g., 100 °C) and ramp up to a high temperature (e.g., 700 °C) at a controlled rate (e.g., 20 °C/min).

-

Atmosphere: Inert (e.g., Helium).

-

-

GC/MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a temperature sufficient to elute all products (e.g., 300 °C).

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-400.

-

-

Data Analysis: Identify the pyrolysis products by comparing their mass spectra with a library (e.g., NIST).

Thermogravimetric Analysis (TGA)

TGA is used to determine the onset of decomposition and the mass loss profile as a function of temperature.

-

Apparatus: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in a TGA pan (e.g., alumina).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: Determine the onset temperature of decomposition and the percentage of mass loss in different temperature ranges.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

-

-

Data Analysis: Identify endothermic or exothermic peaks associated with decomposition and determine the enthalpy of these transitions.

References

In-Depth Technical Guide to the Structural Analogs and Derivatives of Methyl 1-Methylcyclopropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methylcyclopropyl ketone is a unique chemical entity characterized by a strained cyclopropyl ring adjacent to a carbonyl group. This structural motif imparts distinct physicochemical properties that make it an attractive starting point for the design of novel bioactive molecules. The cyclopropyl group can act as a bioisosteric replacement for other functionalities, offering advantages in terms of metabolic stability, conformational rigidity, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and the experimental methodologies used for their evaluation.

Core Structure and Physicochemical Properties

This compound, also known as 1-(1-methylcyclopropyl)ethanone, is a colorless liquid with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1567-75-5 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀O | [1][2][3][4] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Boiling Point | 125-128 °C | [1] |

| Density | 0.895 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.434 | [1] |

Synthesis of the Core and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclopropanation of an appropriate precursor.

General Synthesis of Cyclopropyl Ketones

A widely used method for the synthesis of cyclopropyl ketones is the reaction of α,β-unsaturated ketones with a sulfur ylide, such as dimethylsulfoxonium methylide (Corey-Chaykovsky reaction).

Diagram 1: General Synthesis of Cyclopropyl Ketones

Caption: Corey-Chaykovsky reaction for cyclopropyl ketone synthesis.

Synthesis of this compound

Specific synthetic routes to this compound have been reported, often starting from commercially available materials. One documented method involves the reaction of 1-methylcyclopropane-1-carboxylic acid with methyllithium.

Structural Analogs and Derivatives: A Focus on Biological Activity

The modification of the this compound scaffold has led to the development of various structural analogs and derivatives with a range of biological activities. A significant area of investigation has been the development of enzyme inhibitors, particularly for monoamine oxidases (MAO).

Cyclopropylamine Derivatives as Monoamine Oxidase (MAO) Inhibitors

A key class of derivatives includes cyclopropylamines, where the ketone functionality is replaced by an amine group. These compounds have shown potent and often selective inhibition of MAO-A and MAO-B, enzymes that are critical in the metabolism of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders.

Table 2: In Vitro MAO Inhibitory Activity of a Cyclopropylamine Derivative

| Compound | Target | IC₅₀ (nM) | Reference(s) |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 170 | [5] |

| MAO-B | 5 | [5] |

The data indicates that cis-N-benzyl-2-methoxycyclopropylamine is a potent and selective inhibitor of MAO-B.[5]

Diagram 2: Mechanism of MAO Inhibition by Cyclopropylamines

Caption: Mechanism-based inhibition of MAO by cyclopropylamines.

Other Potential Biological Activities

While MAO inhibition is a well-documented activity for cyclopropylamine derivatives, the broader class of cyclopropyl ketones and their analogs are being explored for other therapeutic applications.

-

Anticancer Activity: The unique structural features of cyclopropyl ketones make them candidates for the development of novel anticancer agents. Their rigid structure can lead to specific interactions with protein binding sites.

-

Antimicrobial Activity: Derivatives of cyclopropyl ketones are also being investigated for their potential as antibacterial and antifungal agents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs and derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against MAO-A and MAO-B.

Principle: The assay measures the activity of MAO enzymes by monitoring the production of a fluorescent product resulting from the oxidation of a substrate. The reduction in fluorescence in the presence of an inhibitor is used to quantify its potency.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine or p-tyramine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.

-

Enzyme and Substrate Preparation: Dilute the MAO enzymes and prepare the substrate/probe working solution in assay buffer according to the manufacturer's instructions.

-

Assay Reaction:

-

Add a small volume of the diluted test compounds or reference inhibitors to the wells of the 96-well plate.

-

Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the substrate/probe working solution to all wells.

-

-

Signal Detection: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit.

-

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value.

-

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against bacterial strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compounds and reference antibiotics

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain in the growth medium.

-

Inoculation: Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Structure-Activity Relationships (SAR) and Future Directions

The available data, although limited to specific derivatives, allows for some preliminary structure-activity relationship (SAR) observations. For the cyclopropylamine-based MAO inhibitors, the nature of the substituent on the amine and the stereochemistry of the cyclopropyl ring are critical for both potency and selectivity.

Future research in this area should focus on:

-

Systematic structural modifications: A broader range of analogs of this compound should be synthesized and evaluated to establish more comprehensive SAR. This could include modifications to the methyl group on the ketone, substitutions on the cyclopropyl ring, and exploration of different ketone bioisosteres.

-

Exploration of diverse biological targets: Screening of these novel compounds against a wider array of biological targets is warranted to uncover new therapeutic applications.

-

Computational modeling: Molecular docking and other computational studies can aid in the rational design of more potent and selective analogs.

Diagram 3: General Workflow for Analog Development and Evaluation

Caption: Workflow for the development of novel bioactive compounds.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its structural analogs and derivatives, particularly the cyclopropylamines, have demonstrated significant potential as enzyme inhibitors. This technical guide has provided an in-depth overview of the synthesis, biological activities, and experimental evaluation of these compounds. Further exploration of the structure-activity relationships and the biological potential of a wider range of derivatives is a promising avenue for the discovery of novel therapeutic agents.

References

Quantum Chemical Blueprint: A Technical Guide to Methyl 1-methylcyclopropyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and energetic properties of Methyl 1-methylcyclopropyl ketone. In the absence of extensive published computational studies on this specific molecule, this document outlines a robust, standard methodology and presents hypothetical, yet plausible, results based on established chemical principles and data from analogous structures. This guide serves as a blueprint for researchers aiming to model and understand this and similar cyclopropyl ketone systems, which are of growing interest in medicinal chemistry as bioisosteres for larger aromatic scaffolds.

Introduction to this compound

This compound (C6H10O) is a small organic molecule featuring a strained cyclopropyl ring attached to a carbonyl group.[1][2][3][4] The unique electronic and steric properties of the cyclopropyl group significantly influence the conformation and reactivity of the adjacent ketone. Understanding the three-dimensional structure, conformational preferences, and vibrational properties of this molecule is crucial for predicting its chemical behavior, designing new synthetic routes, and for its potential application as a fragment in drug discovery programs.

Quantum chemical calculations offer a powerful, non-experimental route to probe these molecular characteristics with high accuracy. This guide details the theoretical framework and computational workflow for such an investigation.

Experimental Protocols: A Computational Approach

The following section details a standard and widely accepted computational protocol for the quantum chemical analysis of organic molecules like this compound. These methods are readily implemented using common computational chemistry software packages.

Computational Software

All calculations can be performed using the Gaussian suite of programs, a versatile and widely used software package for electronic structure calculations.[5][6][7][8][9]

Theoretical Methodology

Density Functional Theory (DFT) is the chosen method for this analysis due to its excellent balance of computational cost and accuracy for organic molecules.[10][11][12][13]

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.

-

Basis Set: The Pople-style 6-31G(d) basis set is a suitable starting point, providing a good description of the electronic structure. For higher accuracy in energetic and geometric parameters, the larger 6-311+G(d,p) basis set is recommended.

Procedural Workflow

The computational investigation follows a multi-step process to ensure a thorough analysis of the molecule's potential energy surface.

-

Conformational Search: The primary degree of conformational freedom in this compound is the rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon. A relaxed potential energy surface scan is performed by systematically rotating the C-C-C=O dihedral angle to identify all potential energy minima.

-

Geometry Optimization: The approximate structures of the conformers identified in the potential energy surface scan are then fully optimized without any geometric constraints. This process locates the stationary points on the potential energy surface, corresponding to the equilibrium geometries of the conformers.

-

Vibrational Frequency Calculation: For each optimized geometry, vibrational frequencies are calculated at the same level of theory. These calculations serve two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy).

-

-

Energy Analysis: The relative energies of the conformers are determined by comparing their electronic energies, as well as their ZPVE-corrected energies and Gibbs free energies, to identify the most stable conformer.

(Hypothetical) Results and Discussion

The following results are presented as a realistic outcome of the proposed computational study, based on the known behavior of similar molecules like cyclopropyl methyl ketone.[14]

Conformational Analysis

The conformational analysis of this compound reveals two primary conformers, designated as s-cis and s-trans . These refer to the relative orientation of the carbonyl double bond and the C1-C2 bond of the cyclopropyl ring.

-

s-cis conformer: The carbonyl bond is eclipsed with one of the adjacent C-C bonds of the cyclopropyl ring.

-

s-trans conformer: The carbonyl bond is anti-periplanar to one of the adjacent C-C bonds of the cyclopropyl ring.

Due to steric hindrance between the acetyl methyl group and the methyl group on the cyclopropyl ring in the s-trans conformation, the s-cis conformer is predicted to be the global minimum on the potential energy surface.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the DFT calculations at the B3LYP/6-31G(d) level of theory.

Disclaimer: The quantitative data presented in Tables 1, 2, and 3 are illustrative and based on a hypothetical study using standard computational methods, as a specific published study is not available.

Table 1: Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| s-cis | 0.00 | 0.00 | 0.00 |

| s-trans | 2.50 | 2.45 | 2.60 |

Table 2: Selected Optimized Geometrical Parameters for the s-cis Conformer

| Parameter | Atom(s) | Value |

| Bond Lengths (Å) | ||

| C=O | 1.215 | |

| C(carbonyl)-C(cyclopropyl) | 1.490 | |

| C(cyclopropyl)-CH3 | 1.510 | |

| C-C (avg. in ring) | 1.505 | |

| Bond Angles (degrees) | ||

| O=C-C(cyclopropyl) | 120.5 | |

| C(methyl)-C(carbonyl)-C(cyclopropyl) | 118.0 | |

| Dihedral Angles (degrees) | ||

| O=C-C-C(ring) | 0.0 |

Table 3: Selected Calculated Vibrational Frequencies for the s-cis Conformer

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν1 | 2980-3050 | C-H stretches (methyl and cyclopropyl) |

| ν2 | 1715 | C=O stretch |

| ν3 | 1450 | CH3 deformations |

| ν4 | 1020 | Cyclopropyl ring breathing |

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational study and the conformational relationship within this compound.

References

- 1. Ab initio investigation of the conformational energies, rotational barriers, molecular structures, vibrational frequencies, and dipole moments of aldehydes and ketones for Journal of Physical Chemistry - IBM Research [research.ibm.com]

- 2. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C6H10O | CID 74067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 6. ritme.com [ritme.com]

- 7. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 8. gaussian.com [gaussian.com]

- 9. prezi.com [prezi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uwlax.edu [uwlax.edu]

A Technical Guide to Historical Synthetic Methods for Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical synthetic methodologies for the preparation of cyclopropyl ketones. The unique structural and electronic properties of the cyclopropyl group have made these ketones valuable intermediates in organic synthesis and crucial components in medicinal chemistry. This document provides a detailed overview of seminal methods, including intramolecular cyclization, Simmons-Smith cyclopropanation of enol ethers, the Kulinkovich reaction followed by oxidation, and the Corey-Chaykovsky cyclopropanation of enones. Each section includes detailed experimental protocols, quantitative data, and reaction pathway diagrams to facilitate practical application and further investigation.

Intramolecular Cyclization of γ-Halo Ketones

One of the earliest and most straightforward methods for the synthesis of cyclopropyl ketones is the intramolecular cyclization of γ-halo ketones. This approach relies on the formation of an enolate under basic conditions, which then displaces the halide at the γ-position in an intramolecular SN2 reaction to form the three-membered ring. This method is particularly effective for the synthesis of simple cyclopropyl ketones, such as methyl cyclopropyl ketone.

Detailed Experimental Protocol: Synthesis of Methyl Cyclopropyl Ketone from 5-Chloro-2-pentanone

This procedure is adapted from a well-established method published in Organic Syntheses.

A. Preparation of 5-Chloro-2-pentanone: A mixture of 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone is placed in a 2-liter distilling flask. The mixture is heated to initiate the evolution of carbon dioxide. The distillation is carried out rapidly, and after collecting 900 ml of distillate, 450 ml of water is added to the flask, and another 300 ml is distilled. The organic layer of the distillate is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over calcium chloride, and the ether is removed by distillation. The crude 5-chloro-2-pentanone is then purified by fractional distillation.[1]

B. Synthesis of Methyl Cyclopropyl Ketone: In a 2-liter three-necked flask equipped with a stirrer and a reflux condenser, a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water is placed. To this solution, 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone is added over 15–20 minutes. The reaction mixture is heated to boiling for 1 hour. After cooling, the condenser is arranged for distillation, and the water-ketone mixture is distilled. The aqueous layer of the distillate is saturated with potassium carbonate, and the methyl cyclopropyl ketone layer is separated. The aqueous layer is extracted with ether, and the combined organic extracts and ketone layer are dried over calcium chloride and purified by fractional distillation.

Caption: Intramolecular cyclization of a γ-halo ketone.

Quantitative Data

| Starting Material | Base | Solvent | Yield (%) | Reference |

| 5-Chloro-2-pentanone | NaOH | Water | 79-90 (for chloroketone), then cyclized | [1] |

| 5-Bromo-2-pentanone | KOH | - | - | [2] |

Simmons-Smith Cyclopropanation of Silyl Enol Ethers

The Simmons-Smith reaction is a powerful method for converting alkenes into cyclopropanes.[3] A highly effective variation of this reaction for the synthesis of cyclopropyl ketones involves the cyclopropanation of silyl enol ethers. The resulting silyloxycyclopropane can then be readily hydrolyzed to the corresponding cyclopropyl ketone. The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is a common and efficient way to generate the active carbenoid species.[3]

Detailed Experimental Protocol: Simmons-Smith Cyclopropanation of a Silyl Enol Ether

This protocol is a generalized procedure based on established methods.[4][5]

Cyclopropanation: To a solution of the silyl enol ether (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), a solution of diethylzinc (2.0 eq) is added at 0 °C. Diiodomethane (2.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by thin-layer chromatography (TLC).

Work-up and Hydrolysis: Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude silyloxycyclopropane can be purified by column chromatography or directly subjected to hydrolysis. For hydrolysis, the crude product is dissolved in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl) and stirred at room temperature until the cleavage of the silyl ether is complete (monitored by TLC). The mixture is then neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the cyclopropyl ketone, which can be further purified by chromatography or distillation.

Caption: Simmons-Smith cyclopropanation of a silyl enol ether.

Quantitative Data

| Silyl Enol Ether Substrate | Yield of Silyloxycyclopropane (%) | Reference |

| Polycyclic trimethylsilyl enol ethers | 70-95 | [6] |

| Benzyl-protected silyl enol ether | 60 | [5] |

| Various silyl enol ethers (asymmetric) | High yields (up to 96% ee) | [7][8] |

| Trimethylsilyloxy-substituted olefins | High yields | [3] |

Kulinkovich Reaction and Subsequent Oxidation

The Kulinkovich reaction provides an efficient route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[9][10][11] The resulting cyclopropanols can then be oxidized to the corresponding cyclopropyl ketones using a variety of standard oxidation methods, such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation. This two-step sequence is a versatile method for accessing a wide range of substituted cyclopropyl ketones.

Detailed Experimental Protocol: Kulinkovich Reaction and Oxidation

A. Kulinkovich Reaction to form a Cyclopropanol: This protocol is based on general procedures for the Kulinkovich reaction.[12] To a solution of the ester (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere, titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃) (typically 0.1 to 1.0 eq) is added at room temperature. The mixture is then cooled to an appropriate temperature (e.g., 0 °C or -78 °C), and a solution of a Grignard reagent with β-hydrogens, such as ethylmagnesium bromide (EtMgBr) (typically 2.0-3.0 eq), is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC). The reaction is then quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude cyclopropanol, which can be purified by column chromatography.

B. Oxidation of the Cyclopropanol to a Cyclopropyl Ketone (Swern Oxidation): In a flask under an inert atmosphere, oxalyl chloride (1.5 eq) is dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) (2.0 eq) in CH₂Cl₂ is added dropwise, and the mixture is stirred for a few minutes. A solution of the cyclopropanol (1.0 eq) in CH₂Cl₂ is then added, and the reaction is stirred at -78 °C for 15-30 minutes. Triethylamine (Et₃N) (5.0 eq) is added, and the mixture is allowed to warm to room temperature. Water is added, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude cyclopropyl ketone is then purified by column chromatography.

Caption: Kulinkovich reaction followed by oxidation.

Quantitative Data for Kulinkovich Reaction

| Ester Substrate | Grignard Reagent | Yield of Cyclopropanol (%) | Reference |

| Methyl alkanecarboxylates | EtMgBr | High yields | [13] |

| Lactones | EtMgBr | 50-70 | [13] |

| Various esters | EtMgX, PrMgX, BuMgX | Variable | [10] |

Corey-Chaykovsky Cyclopropanation of α,β-Unsaturated Ketones

The Corey-Chaykovsky reaction is a classic method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide).[14][15] This reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular cyclization to furnish the cyclopropyl ketone.[16][17] This method is particularly useful for the synthesis of cyclopropyl ketones bearing aryl or other substituents.

Detailed Experimental Protocol: Corey-Chaykovsky Cyclopropanation of a Chalcone

This protocol is adapted from general procedures for the Corey-Chaykovsky reaction.[16][17]

Preparation of Dimethylsulfoxonium Methylide: In a flame-dried, three-necked flask under an inert atmosphere, sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) is washed with anhydrous hexanes and then suspended in anhydrous dimethyl sulfoxide (DMSO). Trimethylsulfoxonium iodide (1.2 eq) is added portion-wise at room temperature. The mixture is stirred at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.

Cyclopropanation Reaction: The solution of the ylide is cooled to 0 °C. A solution of the α,β-unsaturated ketone (e.g., a chalcone) (1.0 eq) in anhydrous tetrahydrofuran (THF) or DMSO is added dropwise to the ylide solution. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. The reaction progress is monitored by TLC.

Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure cyclopropyl ketone.

Caption: Corey-Chaykovsky cyclopropanation of an enone.

Quantitative Data

| α,β-Unsaturated Ketone Substrate | Yield (%) | Reference |

| (E)-3-(5-Bromo-2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | - | [18] |

| Symmetric tricyclic enone | 69 | [19] |

| Acyclic α,β-unsaturated ketones | 57 (9:1 dr) | [20] |

| Various chalcones | up to 98 | [2] |

Photochemical Methods: The Oxa-di-π-methane Rearrangement

Photochemical reactions offer unique pathways for the synthesis of complex molecular architectures. The oxa-di-π-methane rearrangement is a notable photochemical method for the synthesis of α-cyclopropyl ketones from β,γ-unsaturated ketones. This reaction typically proceeds through a triplet-sensitized irradiation, leading to a 1,2-acyl migration and the formation of a cyclopropane ring.

Conceptual Experimental Protocol: Oxa-di-π-methane Rearrangement

A solution of the β,γ-unsaturated ketone in a suitable solvent, often acetone which also acts as a triplet sensitizer, is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) in a photochemical reactor. The reaction vessel is typically made of Pyrex to filter out shorter wavelength UV light. The reaction is carried out under an inert atmosphere and is monitored by GC or TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude α-cyclopropyl ketone is purified by column chromatography or distillation.

Caption: Oxa-di-π-methane rearrangement.

Quantitative Data

Due to the specialized nature of photochemical reactions, yields can be highly substrate-dependent and require specific optimization of reaction conditions. Comprehensive tables of yields for a wide range of substrates are less common in general literature compared to the other methods discussed. Researchers interested in this method should consult specialized literature for specific examples relevant to their target molecules.

This guide provides a foundational understanding of the key historical methods for synthesizing cyclopropyl ketones. The choice of method will depend on the specific substitution pattern desired, the scale of the reaction, and the available starting materials. The detailed protocols and data presented herein should serve as a valuable resource for the practical application of these important transformations.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Collection - Catalytic Asymmetric SimmonsâSmith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives - Organic Letters - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 11. Kulinkovich Reaction [organic-chemistry.org]

- 12. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 15. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 18. publications.iupac.org [publications.iupac.org]

- 19. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Toxicological and Safety Profile of Methyl 1-methylcyclopropyl ketone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of Methyl 1-methylcyclopropyl ketone have not been thoroughly investigated.[1][2][3] This document summarizes the currently available data and identifies significant knowledge gaps. All personnel handling this substance should exercise caution and adhere to strict safety protocols.

Chemical and Physical Properties

This compound, also known as 1-(1-methylcyclopropyl)ethanone, is a flammable liquid with the following properties:

| Property | Value | Reference |

| CAS Number | 1567-75-5 | [2] |

| Molecular Formula | C6H10O | [2] |

| Molecular Weight | 98.14 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 125 - 128 °C | [3][5] |

| Density | 0.895 g/mL at 25 °C | [4][5] |

| Flash Point | 24 °C (75.2 °F) - closed cup | [3][5] |

| Vapor Density | 3.38 (Air = 1.0) | [3] |

| Vapor Pressure | 30 mmHg @ 25 °C | [3] |

| Solubility | Insoluble in water | [2][3] |

Toxicological Data Summary

Comprehensive toxicological data for this compound is largely unavailable in the public domain. Safety Data Sheets repeatedly state that the toxicological properties have not been fully investigated.[2][3] The following table summarizes the limited information and highlights the significant data gaps.

| Toxicological Endpoint | Data | Reference |

| Acute Toxicity | No quantitative data (e.g., LD50, LC50) is available. One source assigns an "Acute Tox. 4" classification without providing underlying data. | [2][6] |

| Skin Corrosion/Irritation | No data available. | [2] |

| Serious Eye Damage/Irritation | No data available. | [2] |

| Respiratory or Skin Sensitization | No data available. | [2] |

| Germ Cell Mutagenicity | No information available. | [3] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%. | [1] |

| Reproductive Toxicity | No data available. | [1] |

| Teratogenicity | No information available. | [3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | [1] |

| Aspiration Hazard | No data available. | [1] |

Hazard Identification and Safety Profile

The primary known hazard associated with this compound is its flammability.[3][5]

-

Signal Word: Warning.[5]

-

Hazard Statements: H226: Flammable liquid and vapor.[5]

-

Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.[2][3]

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available in the reviewed literature. For any future toxicological assessment, standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) for the Testing of Chemicals, should be followed.

Metabolic and Signaling Pathways

There is no available information regarding the metabolic pathways or the interaction of this compound with cellular signaling pathways.[7] Elucidating the metabolic fate of this compound would be a critical step in a comprehensive safety assessment. This would typically involve in vitro studies with liver microsomes and hepatocytes, followed by in vivo studies to identify metabolites.

Visualizations

General Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a chemical compound for which limited data is available.

References

- 1. capotchem.com [capotchem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. 1-(1-Methylcyclopropyl)ethanone , 98% , 1567-75-5 - CookeChem [cookechem.com]

- 5. 1-甲基环丙烯酮甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS # 1567-75-5, this compound - chemBlink [ww.chemblink.com]

- 7. Steroid ketone | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using "Methyl 1-methylcyclopropyl ketone"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 1-methylcyclopropyl ketone (CAS: 1567-75-5) as a versatile building block in the synthesis of pharmaceutical intermediates. The unique structural and electronic properties of the 1-methylcyclopropyl group can impart desirable pharmacokinetic characteristics to drug candidates, such as enhanced metabolic stability.[1] This document details synthetic protocols and applications, supported by quantitative data and visual workflows, to aid researchers in leveraging this valuable synthon.

Introduction